CB65 is a synthetic, selective agonist of the cannabinoid receptor type 2 (CB2 receptor) [, , , , , , , , , , , , , ]. Cannabinoid receptors are part of the endocannabinoid system, a complex signaling system found in the brain and throughout the body, playing a role in regulating various physiological processes [, , ]. CB2 receptors are primarily located in the immune system and peripheral tissues, with lower levels found in the central nervous system [, , , , ]. CB65's specific binding affinity for CB2 receptors makes it a valuable tool for investigating the role of these receptors in various physiological and pathological conditions [, , , , , , , , , , , , , ].
CB65 exerts its effects by selectively binding to and activating CB2 receptors [, , , , , , , , , , , , , ]. This activation initiates downstream signaling pathways that can modulate various cellular processes, including proliferation, apoptosis, and invasion [, , , , , , ]. The specific mechanisms by which CB65 impacts these processes are complex and may vary depending on the cell type and experimental conditions. For instance, in osteosarcoma cells, CB65 has been shown to inhibit proliferation and induce apoptosis, potentially through the modulation of signaling pathways involved in cell cycle control and cell death [, ].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6